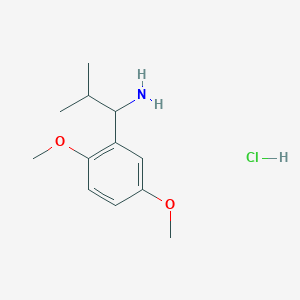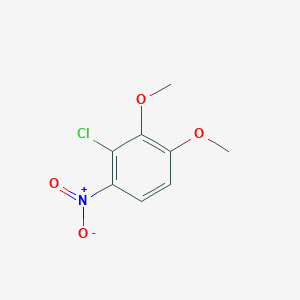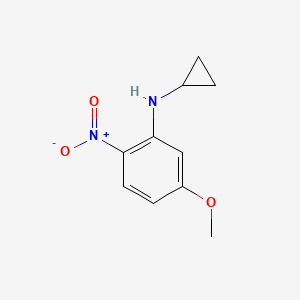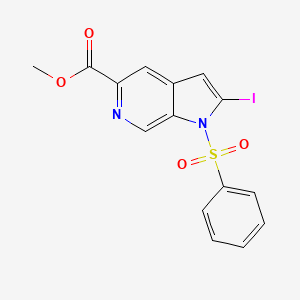
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of phenethylamines, which are compounds characterized by a phenyl ring bonded to an amino group through an ethyl chain
Mechanism of Action
Target of Action
The primary targets of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride are the serotonin receptors, specifically the 5-HT1 and 5-HT2 receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and a variety of other physiological processes .
Mode of Action
This compound interacts with its targets by acting as a partial agonist at the serotonin receptors This results in changes in the neural signaling pathways, leading to altered perception and mood .
Biochemical Pathways
Upon administration, this compound affects the serotonin signaling pathway. The activation of the serotonin receptors leads to a cascade of downstream effects, altering various physiological and psychological processes . Oxidative deamination results in the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the onset of action is typically within 20-40 minutes . The compound has an elimination half-life of approximately 2.48 ± 3.20 hours , indicating that it is relatively quickly metabolized and removed from the body. The duration of action can range from 4-12 hours depending on the route of administration .
Result of Action
The molecular and cellular effects of this compound’s action include altered serotonin signaling, which can lead to changes in mood, perception, and cognition . As a hallucinogen, it can induce alterations in sensory perception, thought processes, and energy levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, storage conditions can impact the compound’s stability, with recommendations to store it tightly sealed at room temperature . Furthermore, individual factors such as the user’s metabolism, body weight, and health status can also influence the compound’s effects .
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Condensation Reaction: This compound undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitropropene.
Reduction: The nitro group is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert it to different amines or alcohols. Lithium aluminum hydride is a typical reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride can be compared with other phenethylamines:
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Similar in structure but contains a bromine atom, leading to different pharmacological effects.
Mescaline (3,4,5-Trimethoxyphenethylamine): Another related compound with three methoxy groups, known for its psychoactive properties.
DOI (2,5-Dimethoxy-4-iodoamphetamine): Contains an iodine atom and is known for its potent hallucinogenic effects.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWOGHIKSURHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)



![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)





![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
